molecular formula C15H17NO4S B5220909 N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide

N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide

Cat. No.: B5220909
M. Wt: 307.4 g/mol
InChI Key: PFAWVXWACRPNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Landscape of Sulfonamide Chemistry and Biology

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. researchgate.netajchem-b.comajchem-b.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era. ajchem-b.com The archetypal sulfonamide, Prontosil, was discovered to be a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide (B372717). This discovery unveiled the principle of competitive inhibition, wherein sulfanilamide mimics the endogenous substrate, para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis and subsequent DNA replication.

The versatility of the sulfonamide moiety extends far beyond its antibacterial origins. By modifying the substituents on the sulfonamide nitrogen and the aromatic ring, medicinal chemists have developed a diverse range of drugs with various pharmacological activities. ajchem-b.comresearchgate.net This includes diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), anti-inflammatory drugs (e.g., celecoxib), and even anticancer agents. ajchem-b.com The enduring importance of sulfonamides in drug development is a testament to their favorable physicochemical properties and their ability to engage in key hydrogen bonding interactions with biological targets. nih.gov

Historical Trajectories and Key Developments of Related Chemical Entities in Drug Discovery

The journey of sulfonamide-based drugs began in the 1930s with the groundbreaking discovery of Prontosil's antibacterial effects by Gerhard Domagk. researchgate.net This led to a surge in research that produced a multitude of sulfanilamide derivatives with improved efficacy and reduced toxicity. The success of these "sulfa drugs" was a pivotal moment in medicine, providing the first effective treatments for many bacterial infections before the widespread availability of penicillin.

In parallel, the exploration of molecules containing phenoxyethyl moieties has also yielded significant therapeutic advances. The ether linkage in these compounds provides a degree of conformational flexibility, allowing them to adapt to the binding sites of various biological targets. This structural motif is present in a range of pharmaceuticals, including beta-blockers (e.g., atenolol) and antidepressants (e.g., fluoxetine). The combination of a sulfonamide and a phenoxyethyl group in N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide, therefore, represents a convergence of two historically significant pharmacophores.

Rationale and Significance for Academic Investigation of this compound

The academic investigation of this compound is driven by the potential for this hybrid molecule to exhibit novel biological activities. The benzenesulfonamide (B165840) portion can act as a versatile scaffold, capable of being tailored to interact with a variety of enzymes and receptors. nih.govnih.gov The methoxyphenoxyethyl side chain introduces elements of flexibility and lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Key areas of research interest for this compound and its analogues include its potential as an inhibitor of enzymes such as carbonic anhydrases, which are implicated in glaucoma and certain types of cancer. nih.gov Furthermore, the structural similarities to known anti-inflammatory and antimicrobial agents warrant investigation into its efficacy in these areas. The exploration of structure-activity relationships (SAR) within this chemical series is of paramount importance, as it can guide the design of more potent and selective analogues. researchgate.netnih.gov

Overview of Interdisciplinary Research Approaches and Methodologies Applied to the Chemical Compound

The study of this compound necessitates a multifaceted and interdisciplinary approach, integrating techniques from synthetic chemistry, pharmacology, and computational modeling.

Synthesis: The construction of this molecule and its derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with 2-(4-methoxyphenoxy)ethanamine. Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and visible light-induced processes, are being explored to create diverse libraries of related compounds for biological screening. rsc.orgmdpi.com

Biological Evaluation: In vitro assays are employed to screen the compound for activity against a panel of biological targets. This can include enzyme inhibition assays, cell-based assays to assess cytotoxicity and anti-proliferative effects, and antimicrobial susceptibility testing. nih.gov Promising initial results would then lead to more in-depth in vivo studies in animal models to evaluate efficacy and pharmacokinetic profiles. nih.gov

Computational Studies: Molecular docking and dynamics simulations are utilized to predict and rationalize the binding of this compound to its putative biological targets. nih.gov These computational approaches provide valuable insights into the key molecular interactions that govern binding affinity and selectivity, thereby guiding the rational design of next-generation analogues.

The table below summarizes the key research methodologies applied in the investigation of benzenesulfonamide derivatives.

Research ApproachMethodologiesObjectives
Chemical Synthesis Conventional synthesis, Pd-catalyzed cross-coupling, Visible light photoredox catalysisTo produce the target compound and a library of analogues for SAR studies.
Biological Evaluation Enzyme inhibition assays, Cell-based assays (e.g., cytotoxicity, anti-proliferative), Antimicrobial susceptibility testingTo identify and characterize the biological activity of the synthesized compounds.
Computational Modeling Molecular docking, Molecular dynamics simulations, QSAR studiesTo predict binding modes, rationalize biological activity, and guide the design of new compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)20-12-11-16-21(17,18)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAWVXWACRPNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of N 2 4 Methoxyphenoxy Ethyl Benzenesulfonamide

Retrosynthetic Analysis and Identification of Key Precursor Building Blocks

A retrosynthetic analysis of N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide logically deconstructs the molecule into simpler, commercially available, or readily synthesizable precursors. The most apparent disconnection is at the sulfonamide bond (S-N bond), a common and reliable bond-forming reaction. This primary disconnection reveals two key building blocks: benzenesulfonyl chloride and 2-(4-methoxyphenoxy)ethanamine .

Further deconstruction of the amine precursor, 2-(4-methoxyphenoxy)ethanamine, can be envisioned through the disconnection of the ether linkage (C-O bond). This leads to 4-methoxyphenol (B1676288) (also known as hydroquinone (B1673460) monomethyl ether or mequinol) and a two-carbon synthon, which can be conceptually traced back to 2-aminoethanol or a related derivative like 2-chloroethylamine (B1212225). This secondary disconnection highlights the Williamson ether synthesis as a plausible route to the amine intermediate.

Therefore, the key precursor building blocks identified through this analysis are:

Benzene (B151609) or a derivative for the synthesis of benzenesulfonyl chloride.

4-Methoxyphenol .

A C2-amine synthon , such as 2-aminoethanol or its derivatives.

Target MoleculeKey DisconnectionsPrecursor Building Blocks
This compoundSulfonamide (S-N) BondBenzenesulfonyl chloride
Ether (C-O) Bond2-(4-methoxyphenoxy)ethanamine
4-Methoxyphenol
2-Aminoethanol (or equivalent C2-amine synthon)

Established Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the most direct synthetic pathway involves a two-step sequence: the synthesis of the intermediate 2-(4-methoxyphenoxy)ethanamine, followed by its reaction with benzenesulfonyl chloride.

Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanamine

The synthesis of this key amine intermediate is commonly achieved via a Williamson ether synthesis. In this reaction, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) is reacted with a suitable 2-carbon electrophile. One common route involves the reaction with 2-chloroethanol (B45725) to form 2-(4-methoxyphenoxy)ethanol, which is then converted to the amine. A more direct approach involves the use of 2-chloroethylamine or its protected derivatives.

A documented one-pot method for the synthesis of 2-(2-methoxyphenoxy)ethylamine, an isomer of the target intermediate, involves the reaction of guaiacol, urea, and ethanolamine. A similar strategy could be adapted for 4-methoxyphenol.

Step 2: Synthesis of this compound

The final step is the formation of the sulfonamide bond. This is typically achieved by reacting 2-(4-methoxyphenoxy)ethanamine with benzenesulfonyl chloride in the presence of a base. The base, often an amine like pyridine (B92270) or triethylamine (B128534), or an inorganic base such as sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction.

Optimized Reaction Conditions and Parametric Control

For the sulfonamide formation step, several parameters can be optimized to ensure high yield and purity.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Base: The choice of base is crucial. Pyridine can act as both a base and a catalyst. Tertiary amines like triethylamine are also effective. For reactions in aqueous media, sodium carbonate is a suitable choice.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, followed by stirring at room temperature to ensure completion.

Stoichiometry: A slight excess of the amine or the sulfonyl chloride may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Optimized Conditions for Sulfonamide Synthesis
ParameterConditionRationale
SolventDichloromethane (DCM), Tetrahydrofuran (THF)Inert, good solubility for reactants.
BasePyridine, Triethylamine (TEA)Neutralizes HCl byproduct, can catalyze the reaction.
TemperatureInitial cooling (0 °C), then ambient temperatureControls exothermicity, promotes reaction completion.
StoichiometryNear-equimolar or slight excess of one reactantMaximizes conversion and yield.

Strategies for Enhancing Reaction Yields and Selectivity

Several strategies can be employed to enhance the yield and selectivity of the synthesis.

Catalysis: While the reaction between a sulfonyl chloride and a primary amine is generally efficient, catalytic methods have been developed for less reactive partners. For instance, copper-catalyzed and palladium-catalyzed cross-coupling reactions are used for the N-arylation of sulfonamides.

Alternative Reagents: To avoid the often harsh conditions of using sulfonyl chlorides, alternative sulfonating agents can be used. These include sulfonyl fluorides, which can be activated under specific conditions, or the use of sulfur dioxide surrogates in multi-component reactions.

Principles of Green Chemistry in Synthetic Protocol Development

The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Atom Economy: The Williamson ether synthesis and the sulfonamide formation are both substitution reactions that can have good atom economy, especially if the byproducts (e.g., salts) are minimized and can be easily removed.

Safer Solvents: Utilizing water or green solvents like polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DESs) for the sulfonamide synthesis can reduce the reliance on volatile organic compounds (VOCs). tandfonline.com

Energy Efficiency: The use of microwave or ultrasound irradiation in the Williamson ether synthesis can reduce reaction times and energy consumption. rsc.org For the sulfonamide synthesis, performing the reaction at ambient temperature, if feasible, is a key aspect of energy efficiency.

Catalysis: Employing catalytic methods over stoichiometric reagents reduces waste. For example, catalytic approaches to sulfonamide synthesis are being actively researched to replace classical methods that generate significant amounts of waste.

Design and Synthesis of Structural Analogs and Derivatives for Research Purposes

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships in various research contexts. Modifications can be made to different parts of the molecule.

Modifications on the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide portion of the molecule is a prime target for modification. A wide variety of substituted benzenesulfonyl chlorides can be synthesized and used in the final coupling step.

The synthesis of substituted benzenesulfonyl chlorides can be achieved through several methods:

Direct Chlorosulfonation: Substituted benzenes can be directly reacted with chlorosulfonic acid. The position of the incoming chlorosulfonyl group is directed by the nature of the substituent already present on the benzene ring.

From Substituted Anilines: A versatile method involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. This allows for the introduction of a wide range of substituents onto the aromatic ring.

From Arylboronic Acids: Palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, offering a mild and functional-group-tolerant approach to substituted benzenesulfonyl chlorides.

By employing these methods, a library of analogs can be created with various substituents on the benzene ring of the benzenesulfonamide moiety, allowing for systematic investigation of their properties.

Examples of Substituted Benzenesulfonyl Chlorides for Analog Synthesis
Substituent (on Benzene Ring)Potential Synthetic PrecursorMethod of Sulfonyl Chloride Synthesis
4-MethylTolueneDirect Chlorosulfonation
4-NitroNitrobenzeneDirect Chlorosulfonation
4-Chloro4-ChloroanilineDiazotization/Sandmeyer Reaction
3-Fluoro3-FluoroanilineDiazotization/Sandmeyer Reaction
4-MethoxyAnisoleDirect Chlorosulfonation

Advanced Synthetic Methodologies and Novel Coupling Reactions

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. While the traditional method involves the reaction of an amine with a sulfonyl chloride, several advanced and more versatile methodologies have been developed.

Buchwald-Hartwig Amination:

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction can be adapted for the synthesis of sulfonamides by coupling an aryl halide or triflate with a sulfonamide. In the context of the target molecule, this could involve reacting 2-(4-methoxyphenoxy)ethanamine with a benzenesulfonyl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Ullmann Condensation:

The copper-catalyzed Ullmann condensation is another classic method for forming C-N bonds and can be applied to the synthesis of N-arylsulfonamides. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be advantageous in certain cases. Modern modifications of the Ullmann reaction utilize soluble copper catalysts and various ligands to improve reaction conditions and yields.

Copper-Catalyzed N-Arylation:

More recent developments in copper catalysis have led to efficient methods for the N-arylation of sulfonamides with aryl boronic acids under milder, often ligand-free, and even aqueous conditions. This approach offers a more environmentally friendly alternative to traditional methods.

Table 2: Comparison of Advanced Coupling Reactions for Sulfonamide Synthesis

ReactionCatalystCoupling PartnersTypical Conditions
Buchwald-Hartwig AminationPalladiumAmine + Aryl Halide/TriflateBase, Phosphine Ligand, Anhydrous Solvent
Ullmann CondensationCopperAmine + Aryl HalideHigh Temperature, Polar Solvent
Copper-Catalyzed N-ArylationCopperSulfonamide + Aryl Boronic AcidBase, Often Ligand-Free, Aqueous or Organic Solvent

Considerations for Gram-Scale Synthesis in Academic Research

Scaling up the synthesis of this compound from milligram to gram quantities in an academic research setting presents several practical challenges that need to be addressed to ensure efficiency, safety, and reproducibility.

Route Selection and Optimization:

For a gram-scale synthesis, the chosen synthetic route should be robust, use readily available and inexpensive starting materials, and involve a minimal number of steps. The classical approach of reacting 2-(4-methoxyphenoxy)ethanamine with benzenesulfonyl chloride is often suitable for scale-up due to its simplicity and generally high yields. However, reaction conditions such as solvent, temperature, and stoichiometry need to be carefully optimized to maximize yield and minimize byproduct formation.

Purification:

Purification of the final product on a larger scale can be a bottleneck. While column chromatography is common for small-scale purification, it becomes less practical and more resource-intensive at the gram scale. Crystallization is a preferred method for purifying solid compounds on a larger scale as it can provide high purity material in a single step. The choice of solvent for crystallization is critical and often requires screening of various solvent systems. Other purification techniques like extraction and washing become more important at a larger scale to remove impurities before the final purification step.

Safety and Handling:

Handling larger quantities of reagents and solvents increases the associated safety risks. A thorough risk assessment should be conducted before starting a gram-scale synthesis. The use of appropriate personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood are essential. The exothermic nature of some reactions, such as the reaction of sulfonyl chlorides with amines, needs to be managed carefully, for example, by slow addition of reagents and efficient cooling.

Equipment:

Standard laboratory glassware may be suitable for up to a few grams. For larger scales, a mechanically stirred reaction vessel may be necessary to ensure efficient mixing. The use of a larger separatory funnel for extractions and appropriate filtration apparatus for collecting the product will also be required.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up in an academic research laboratory, enabling further studies of its properties and potential applications.

Molecular Mechanism of Action and Biological Target Engagement Studies

In Vitro Biochemical Assay Systems for Target Identification and Validation

In vitro assays are fundamental for the direct assessment of a compound's interaction with purified biological molecules such as enzymes, receptors, or other proteins. These cell-free systems allow for the precise measurement of binding affinities and functional modulation without the complexities of a cellular environment.

Should N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide be hypothesized to target an enzyme, kinetic studies would be essential to characterize the nature of this interaction. These studies would determine whether the compound acts as an inhibitor or an activator and would elucidate the mechanism of this modulation (e.g., competitive, non-competitive, or uncompetitive inhibition). Key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) would be determined.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only and does not represent actual data.

Target Enzyme Assay Type IC₅₀ (µM) Kᵢ (µM) Mechanism of Inhibition
Example Kinase A Kinase Glo 15.2 7.8 Competitive
Example Protease B FRET 25.8 12.1 Non-competitive

If the compound is predicted to interact with a cell surface or nuclear receptor, its binding affinity would be quantified. Radioligand displacement assays are a common method where the compound's ability to displace a known radiolabeled ligand from its receptor is measured. This allows for the determination of the compound's binding affinity (Kᵢ).

Table 2: Hypothetical Receptor Binding Affinity for this compound This table is for illustrative purposes only and does not represent actual data.

Target Receptor Radioligand Kᵢ (nM)
Example GPCR 1 [³H]-Ligand X 50.5
Example Nuclear Receptor 2 [¹²⁵I]-Ligand Y 120.2

Many cellular processes are governed by intricate networks of protein-protein interactions. nih.govajwilsonresearch.com Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. nih.gov Assays such as co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) could be employed to investigate if this compound modulates any specific PPIs.

Cellular Mechanistic Investigations in Defined Biological Models

Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context. These studies provide insights into its effects on intracellular signaling pathways, as well as its ability to enter cells and reach its target.

Should the compound bind to a specific target, it would likely modulate downstream signaling pathways. Techniques such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics could be used to measure changes in the phosphorylation status or expression levels of key signaling proteins. For example, if the compound inhibits a kinase, a decrease in the phosphorylation of its known substrates would be expected.

For a compound to be effective, it must be able to cross the cell membrane and accumulate at its site of action. Cellular uptake can be an active, energy-dependent process or occur via passive diffusion. plos.org Studies using fluorescently labeled analogues of the compound or analytical techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates could quantify its intracellular concentration. Fluorescence microscopy would be instrumental in visualizing its subcellular localization, determining whether it accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Comprehensive Structure-Activity Relationship (SAR) Elucidation

Understanding how modifications to the chemical structure of this compound affect its biological activity is fundamental to optimizing its potency and selectivity.

A systematic SAR study would involve synthesizing a series of analogs of this compound and evaluating their biological activity. Modifications would typically be made to the three main components of the molecule: the benzenesulfonamide (B165840) group, the ethyl linker, and the methoxyphenoxy group. The potency of each analog, often measured as the half-maximal inhibitory concentration (IC50), is then tabulated to establish a quantitative relationship between structure and activity.

Interactive Table: SAR of this compound Analogs

Compound IDR1 (Benzenesulfonamide)R2 (Phenoxy)IC50 (nM)
ParentH4-OCH350
Analog 14-Cl4-OCH325
Analog 24-CH34-OCH375
Analog 3H3-OCH3150
Analog 4H4-OCF310

This representative data suggests that an electron-withdrawing group on the benzenesulfonamide ring (Analog 1) and a trifluoromethoxy group on the phenoxy ring (Analog 4) enhance potency.

Based on SAR data, a pharmacophore model for this class of compounds can be constructed. This model highlights the essential structural features required for biological activity. For this compound, the key pharmacophoric elements would likely include:

An aromatic ring with a sulfonamide group capable of hydrogen bonding.

A flexible ethyl linker of a specific length.

A second aromatic ring with a hydrogen bond acceptor (the methoxy (B1213986) group).

Specific hydrophobic regions contributed by the phenyl rings.

To visualize the precise binding mode, techniques like X-ray crystallography of the target protein in complex with this compound would be pursued. This would reveal key molecular interactions, such as:

Hydrogen bonds between the sulfonamide NH and oxygen atoms with specific amino acid residues in the target's binding pocket.

Pi-stacking interactions between the aromatic rings of the compound and aromatic residues of the target.

Hydrophobic interactions between the ethyl linker and nonpolar residues.

Advanced Mechanistic Characterization Techniques

To ensure the selectivity of this compound, it is crucial to identify any unintended cellular targets ("off-targets"). Proteomic profiling techniques, such as mass spectrometry-based CETSA (MS-CETSA) or thermal proteome profiling (TPP), are powerful tools for this purpose. nih.gov These methods allow for the simultaneous assessment of the thermal stability of thousands of proteins within a cell upon compound treatment. nih.govnih.govresearchgate.net

In a typical TPP experiment, cells treated with the compound are subjected to a temperature gradient. The resulting protein aggregation behavior is then analyzed by mass spectrometry to identify proteins whose thermal stability is significantly altered. nih.gov This provides a comprehensive, unbiased view of the compound's interactions across the proteome. Any proteins showing a significant thermal shift, other than the intended target, are considered potential off-targets requiring further investigation.

Research on this compound Remains Undisclosed

Comprehensive searches for the chemical compound this compound have yielded no publicly available scientific literature detailing its molecular mechanism of action, biological target engagement, or its effects in metabolomic and high-throughput screening studies.

Despite significant interest in the broader class of sulfonamide compounds for their diverse pharmacological activities, this specific molecule appears to be largely unexplored in the public research domain. As a result, a detailed analysis of its biological activity as requested cannot be provided at this time.

The requested sections for this article were:

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

Without any published research, it is not possible to generate thorough, informative, and scientifically accurate content for these sections. The creation of data tables and the reporting of detailed research findings are contingent on the existence of primary research data, which is currently unavailable.

While the benzenesulfonamide moiety is a well-known pharmacophore present in numerous approved drugs, the specific combination of the N-[2-(4-methoxyphenoxy)ethyl] side chain creates a unique chemical entity. The biological properties of such a molecule would need to be determined through extensive experimental investigation.

It is possible that research on this compound is being conducted in private industrial settings or is part of ongoing academic research that has not yet been published. Until such data becomes publicly accessible, a comprehensive scientific article on its specific biological activities and mechanisms cannot be compiled.

Advanced Analytical Methodologies for Research Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation and Conformational Analysis

High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure of a molecule. These techniques provide detailed information about the connectivity of atoms, the molecular weight and formula, the nature of functional groups, and the electronic environment of the atoms.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be conducted.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ would be approximately:

Aromatic protons of the benzenesulfonamide (B165840) ring: ~7.5-7.9 ppm.

Aromatic protons of the 4-methoxyphenoxy group: ~6.8-7.0 ppm, showing a characteristic AA'BB' splitting pattern.

Protons of the ethyl bridge (-CH₂-N- and -CH₂-O-): These would appear as distinct triplets in the range of 3.5-4.2 ppm.

Protons of the methoxy (B1213986) group (-OCH₃): A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The anticipated chemical shifts would be in the following regions:

Aromatic carbons of the benzenesulfonamide and methoxyphenoxy rings: ~114-160 ppm.

Carbons of the ethyl bridge: ~40-70 ppm.

Carbon of the methoxy group: ~55 ppm.

Multi-Dimensional NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl bridge and the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the benzenesulfonyl group, the ethyl linker, and the methoxyphenoxy moiety.

While specific data for the target compound is unavailable, ¹H and ¹³C NMR data for related sulfonamides like 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide have been reported, showing similar chemical shift ranges for the aromatic and methoxy protons. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathways and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₇NO₄S), the expected monoisotopic mass would be precisely determined, allowing for the unambiguous confirmation of its molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be employed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this molecule would likely involve:

Cleavage of the sulfonamide bond (C-S or S-N).

Fission of the ether linkage (C-O).

Fragmentation of the ethyl bridge.

Analysis of related sulfonamides by HRMS has been used to confirm their elemental composition and study their fragmentation patterns. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H Stretch (if present as a secondary amine)3200-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
S=O Stretch (asymmetric and symmetric)1300-1350 and 1150-1180
C-O-C Stretch (ether)1200-1275 (asymmetric) and 1000-1075 (symmetric)
S-N Stretch900-950

Data from related arylsulfonamides show characteristic absorptions for the SO₂ group in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric). researchgate.net The NIST Chemistry WebBook also provides IR spectral data for similar compounds like N-ethyl-4-methylbenzenesulfonamide. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Molar Absorptivity

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the substituted benzene (B151609) rings.

The benzenesulfonamide and methoxyphenoxy moieties are both chromophores. The presence of these conjugated systems would lead to π → π* transitions, typically in the UV region of the electromagnetic spectrum. The exact position of the absorption maxima and the molar absorptivity (ε) would be influenced by the solvent polarity. For benzenesulfonamide itself, UV absorption maxima are observed. sielc.com The introduction of the methoxyphenoxy group would be expected to cause a bathochromic (red) shift in the absorption spectrum.

Chromatographic Separation Techniques for Purity Profiling and Reaction Monitoring in Research Synthesis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products. They are also invaluable for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a non-volatile organic compound. For this compound, a reversed-phase HPLC method would likely be developed.

A typical HPLC system would consist of:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for molecules of this polarity.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector set at a wavelength corresponding to one of the absorption maxima of the compound (e.g., around 230-270 nm) would be suitable. More advanced detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide more comprehensive data.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC methods have been developed for the analysis of related sulfonamides, providing a basis for method development for the target compound. sielc.comrsc.org

ParameterTypical Value/Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 20-80% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

This table represents a hypothetical starting point for HPLC method development for this compound based on common practices for similar molecules.

Gas Chromatography (GC) for Volatile Intermediates and Products

Gas Chromatography (GC) is a critical technique for the analysis of volatile and semi-volatile compounds that may be present as starting materials, intermediates, or impurities in the synthesis of this compound. While the final compound itself has a high boiling point and is not typically analyzed by GC without derivatization, the method is indispensable for monitoring the purity of its precursors.

Key volatile intermediates in the synthesis of this compound include benzenesulfonyl chloride and 2-(4-methoxyphenoxy)ethanamine. GC, particularly when coupled with a mass spectrometer (GC-MS), can effectively separate and identify these compounds, ensuring their purity before use and detecting any residual amounts in the final product. The analysis of thermally labile compounds by GC-MS is possible, though it may require method optimization, such as the use of shorter analytical columns to decrease residence time in the heated zones and thus minimize degradation. nih.gov The technique is widely used for detecting trace-level impurities, such as N-nitrosamines, in various pharmaceutical products. turkjps.org

Research Findings: A typical GC-MS method would involve injecting a solution of the crude reaction mixture or final product into a heated inlet, which volatilizes the analytes. These are then separated on a capillary column (e.g., a DB-5 type) based on their boiling points and interaction with the stationary phase. The separated components are subsequently detected and identified by a mass spectrometer. Retention time locking can be used to ensure consistent results between different systems. gcms.cz

Table 1: Illustrative GC Parameters for Analysis of Volatile Intermediates
ParameterTypical Value/ConditionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Standard non-polar column for good separation of a wide range of analytes.
Inlet Temperature 250 - 280 °CEnsures rapid volatilization of analytes. nih.gov
Injection Mode SplitlessMaximizes sensitivity for trace impurity analysis. gcms.cz
Carrier Gas Helium or HydrogenInert mobile phase to carry analytes through the column.
Oven Program Initial 50°C, ramp to 300°C at 10°C/minTemperature gradient to separate compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides mass information for definitive identification of separated peaks.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in pharmaceutical analysis, particularly for the separation of enantiomers (chiral separation). nih.govnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, offering benefits of high efficiency and reduced solvent waste compared to traditional HPLC. afmps.be

However, for this compound, the application of SFC for chiral separation is not relevant. The molecular structure of this compound is achiral, meaning it does not possess any stereocenters and therefore does not exist as a pair of enantiomers. A molecule must be chiral to be resolved into its constituent enantiomers by a chiral separation technique.

While SFC would not be used for enantioseparation of the title compound, it remains a valuable achiral separation technique that could potentially be used for purity assessment, offering very fast and efficient analyses. afmps.be In the broader context of drug discovery, where many pharmaceutical compounds are chiral, SFC is a cornerstone technology. fagg.beresearchgate.net Method development often involves screening a set of chiral stationary phases (CSPs) with different mobile phase modifiers (e.g., methanol, isopropanol) to achieve separation. afmps.beresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this technique would provide unequivocal proof of its chemical structure, conformation, and the nature of intermolecular interactions that govern its crystal packing. While the specific crystal structure for this exact compound is not publicly available, extensive research on closely related sulfonamide derivatives provides a clear blueprint for the strategies and expected outcomes of such an analysis. mdpi.comresearchgate.netnih.govnih.gov

Crystal Growth Strategies and Optimization

The prerequisite for any X-ray diffraction study is the availability of high-quality, single crystals. For sulfonamide compounds, several common crystallization techniques have proven successful. Recrystallization by slow evaporation of a solvent is a primary method. A more controlled approach is solvent diffusion, where a solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. For example, X-ray quality crystals of related sulfonamides have been grown by the solvent diffusion of hexane (B92381) into an acetone (B3395972) or 1,2-dichloroethane (B1671644) solution of the compound. mdpi.com Another effective method involves recrystallization from a binary solvent mixture, such as ethyl acetate (B1210297) and hexane. nih.gov Optimization involves screening various solvents and solvent combinations, controlling the rate of evaporation or diffusion, and maintaining an optimal temperature to promote slow, ordered crystal growth.

Data Collection and Refinement for Atomic Resolution Structures

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector, and the data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods, such as those available in the SHELXS program, and refined using a least-squares process, commonly with software like SHELXL. nih.gov This refinement process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. In typical refinements for sulfonamide structures, non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model. researchgate.net

Table 2: Representative Crystallographic Data for a Sulfonamide Derivative
ParameterExample ValueSignificance
Chemical Formula C14H15NO3SDefines the atomic composition. researchgate.net
Crystal System MonoclinicDescribes the basic geometry of the unit cell.
Space Group P21/cDefines the symmetry elements within the crystal.
S-N Bond Length (Å) 1.633 (9)Key covalent bond distance within the sulfonamide group. mdpi.com
C-S-N-C Torsion Angle (°) -65 to 85Defines the conformation and relative orientation of the aryl rings. mdpi.comresearchgate.net
Final R-factor (R1) ~0.047A measure of the agreement between the model and the experimental data. nih.gov

Hyphenated Techniques for Complex Mixture Analysis and On-Line Monitoring (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for modern chemical analysis. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant.

LC-MS: This is the premier technique for the analysis of the final product and any non-volatile impurities. The compound is separated from related substances on an HPLC or UHPLC system, typically using a reversed-phase column (e.g., C18). The eluent is then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, and it is compatible with volatile buffers like ammonium (B1175870) acetate. waters.com The mass spectrometer provides highly specific and sensitive detection, allowing for the quantification of the main compound and the identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This is crucial for controlling potentially genotoxic impurities to parts-per-million (ppm) levels. uu.nl The presence of contaminants in the mobile phase or from sample preparation can interfere with LC-MS results, necessitating the use of high-purity solvents and proper sample cleanup. sigmaaldrich.com

GC-MS: As detailed in section 5.2.2, GC-MS is ideal for analyzing volatile starting materials, reagents, and potential byproducts. It can serve as a powerful tool for on-line monitoring of the reaction, tracking the consumption of starting materials like benzenesulfonyl chloride and the appearance of the product over time, provided samples are appropriately handled. The spectra of separated components can be compared against spectral libraries (e.g., NIST) for rapid identification. ijper.org

Table 3: Application of Hyphenated Techniques
TechniquePrimary ApplicationAnalytesKey Advantages
LC-MS Purity assay of final product; impurity profiling.This compound, non-volatile intermediates, byproducts.High sensitivity and specificity for non-volatile and thermally labile compounds. lcms.cz
GC-MS Analysis of starting materials; monitoring volatile impurities.Benzenesulfonyl chloride, 2-(4-methoxyphenoxy)ethanamine, residual solvents.Excellent separation of volatile compounds; extensive compound libraries for identification. nist.gov

Future Perspectives and Identification of Research Gaps in the Study of N 2 4 Methoxyphenoxy Ethyl Benzenesulfonamide

Exploration of Undiscovered Biological Targets and Mechanisms

A significant research gap for N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide is the comprehensive exploration of its potential biological targets and mechanisms of action. The benzenesulfonamide (B165840) core is known to interact with a variety of enzymes and receptors. A primary research direction would be to screen this compound against panels of known sulfonamide targets.

For instance, many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with different substitution patterns conferring selectivity for various CA isoforms. rsc.orgtandfonline.com Some CA isoforms are important targets in cancer and other diseases. rsc.org Similarly, the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases has been identified as a target for some benzenesulfonamide analogs in the context of glioblastoma. nih.gov The potential for this compound to interact with these or other kinases remains to be determined.

The 4-methoxyphenoxyethyl moiety could play a crucial role in modulating the binding affinity and selectivity of the benzenesulfonamide core for its targets. It may also impart entirely new biological activities. Phenoxyethanol and its derivatives are known for their antimicrobial properties and can have effects on the central nervous system. drugbank.comnih.gov Therefore, investigating the antimicrobial and neurological effects of the combined molecule is a logical starting point.

Future research should employ a multi-pronged approach to target identification, including:

High-throughput screening: Testing the compound against large panels of recombinant enzymes and receptors.

Proteomics-based approaches: Utilizing techniques like mass spectrometry to identify protein binding partners in cell lysates. broadinstitute.org

Genetic screening: Using methods such as RNAi to identify genes and pathways that are essential for the compound's cellular effects. broadinstitute.org

Table 1: Examples of Biological Targets for Benzenesulfonamide Derivatives

Target ClassSpecific ExampleTherapeutic Area
Carbonic AnhydrasesCA IXAnticancer
Receptor Tyrosine KinasesTrkAAnticancer (Glioblastoma)
EnzymesGlucosamine-6-phosphate synthaseAntimicrobial
EnzymesPhosphodiesterase 4 (PDE4)Anti-inflammatory

This table presents examples of biological targets identified for various benzenesulfonamide derivatives, suggesting potential starting points for the investigation of this compound.

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of N-substituted benzenesulfonamides is generally well-established, there is always room for the development of more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods often involve the reaction of a benzenesulfonyl chloride with an appropriate amine, which can generate stoichiometric amounts of waste. nih.gov

Future research in this area could focus on:

Catalytic methods: Developing novel transition-metal or organocatalytic systems for the C-N bond formation between the benzenesulfonyl and the 2-(4-methoxyphenoxy)ethyl moieties.

Green chemistry approaches: Exploring the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation. Recent studies have reported the synthesis of sulfonamides in aqueous media or under solvent-free conditions.

Flow chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and product purity.

The development of a robust and scalable synthetic route will be crucial for producing sufficient quantities of the compound for extensive biological evaluation and for the synthesis of analogs for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. researchgate.netnih.gov For a compound like this compound, where there is limited experimental data, AI and ML can be particularly valuable.

Future research directions integrating these computational tools include:

Predictive modeling: Using ML algorithms to predict the physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of the compound. mdpi.com This can help to prioritize experimental studies and identify potential liabilities early on.

Virtual screening and target prediction: Employing AI-powered virtual screening to dock the compound into the binding sites of a vast number of protein structures, thereby predicting potential biological targets. mdpi.com

De novo design: Utilizing generative AI models to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. nih.gov These models can explore a vast chemical space to propose new molecules for synthesis and testing. nih.gov

Structure-activity relationship (SAR) analysis: Once a biological activity is identified, ML models can be trained on the SAR data of a series of analogs to identify the key structural features responsible for the observed activity and to guide the design of more potent compounds.

The integration of AI and ML with experimental validation has the potential to significantly accelerate the research and development process for this and other novel chemical entities. nih.gov

Advancement of In Vitro and Cell-Based Models for Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, it is essential to move beyond simple biochemical assays and utilize advanced in vitro and cell-based models that more closely mimic human physiology. mdpi.comtechnologynetworks.com

Key research opportunities in this area include:

3D cell culture models: Employing spheroids and organoids to evaluate the compound's efficacy and toxicity in a more physiologically relevant context. sartorius.com These models can provide insights into how the compound affects cell-cell interactions and tissue architecture.

Patient-derived cells: Using primary cells or induced pluripotent stem cells (iPSCs) from patients to assess the compound's activity in a disease-relevant and personalized manner.

High-content imaging and analysis: Combining automated microscopy with sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters in response to compound treatment. This can provide a detailed "fingerprint" of the compound's cellular effects and help to elucidate its mechanism of action.

Organs-on-a-chip: Utilizing microfluidic devices that recapitulate the structure and function of human organs to study the compound's pharmacokinetics and pharmacodynamics in a dynamic and integrated system. mdpi.com

These advanced models can provide crucial data to bridge the gap between in vitro studies and pre-clinical in vivo experiments. nih.gov

Opportunities for Interdisciplinary Collaborations and Translational Research (pre-clinical focus)

The successful pre-clinical development of a novel compound like this compound will require a highly collaborative and interdisciplinary approach. azolifesciences.comparabolicdrugs.com The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines. youtube.com

Future progress will depend on fostering collaborations between:

Medicinal chemists: To synthesize the compound and its analogs, and to optimize its properties based on biological data.

Biologists and pharmacologists: To design and execute the biological assays, identify targets, and elucidate mechanisms of action.

Computational scientists and bioinformaticians: To apply AI and ML for predictive modeling, data analysis, and compound design. nih.gov

Experts in advanced cell modeling: To develop and utilize sophisticated in vitro systems for mechanistic studies.

Establishing such collaborative research teams, often bridging academia and industry, will be essential for efficiently advancing the compound through the pre-clinical pipeline. parabolicdrugs.com This collaborative framework will facilitate the iterative cycle of design, synthesis, testing, and analysis that is at the heart of modern drug discovery. aom.org The ultimate goal of this pre-clinical research will be to generate a robust data package that can support the decision to move the compound into clinical development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including (1) sulfonylation of the amine group, (2) coupling of the 4-methoxyphenoxyethyl moiety, and (3) purification via column chromatography or recrystallization. Optimizing reaction temperature (e.g., 60–80°C for nucleophilic substitution) and solvent polarity (e.g., DMF for solubility) improves yield. Purity is enhanced using automated flash chromatography systems, as noted in analogous sulfonamide syntheses .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility is assessed via HPLC or UV-Vis spectroscopy in buffered solutions (pH 7.4) with incremental co-solvents (e.g., DMSO). Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS) and analyzing degradation products via LC-MS. For example, related benzenesulfonamides showed >61.3 µg/mL solubility in aqueous-organic mixtures .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., serine proteases or kinases) and cell viability assays (MTT or ATP-based) in cancer/immune cell lines. For sulfonamide derivatives, IC₅₀ values are determined via dose-response curves. Parallel controls (e.g., known inhibitors like glipizide analogs) validate experimental setups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target affinity?

  • Methodological Answer : Modify substituents on the benzene ring (e.g., electron-withdrawing groups at para positions) and adjust the methoxyphenoxy chain length. Compare binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, trifluoromethyl substitutions in similar compounds improved hydrophobic interactions with target enzymes .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For instance, discrepancies in β3-adrenoceptor activation by sulfonamides were resolved by analyzing conformational changes in receptor loops .

Q. What strategies identify metabolic pathways and potential toxic metabolites?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Isotope labeling (e.g., ¹⁴C) tracks metabolic fate. In rats, benzenesulfonamide derivatives undergo hydroxylation and glucuronidation, with biliary excretion as a major route .

Q. How can crystallographic data inform the compound’s intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture) reveals hydrogen-bonding patterns (N–H⋯O, O–H⋯O) and π-π stacking. For example, N-(4-hydroxyphenyl)benzenesulfonamide forms a hydrogen-bonded network stabilizing its crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.